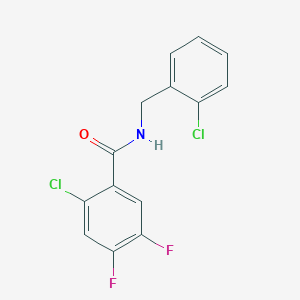

![molecular formula C18H28N2O5S B5578081 N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578081.png)

N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methanesulfonamide derivatives are a class of compounds that have been extensively studied for their chemical and physical properties, synthesis methods, and potential applications in various fields. These compounds are characterized by the presence of a sulfonamide group attached to a methane moiety, which can be further modified to generate a wide range of derivatives with diverse functionalities.

Synthesis Analysis

Several methods have been developed for synthesizing methanesulfonamide derivatives, including direct sulfonamidation, reactions involving intermediate sulfonates, and modifications of existing sulfonamide compounds. For example, the synthesis of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted derivatives involves specific reagents and conditions to achieve desired functionalities (Watanabe et al., 1997).

Molecular Structure Analysis

The molecular and supramolecular structures of methanesulfonamide derivatives have been elucidated using various analytical techniques, including X-ray crystallography and NMR spectroscopy. These studies reveal information about bond lengths, angles, and torsion angles, as well as intermolecular interactions such as hydrogen bonding and π-π stacking (Jacobs et al., 2013).

Chemical Reactions and Properties

Methanesulfonamide derivatives participate in various chemical reactions, including acylation, alkylation, and cyclization, leading to the formation of complex structures with specific biological activities. Their chemical properties are influenced by the nature of substituents attached to the sulfonamide group and the molecular conformation (Hoshino et al., 2001).

Physical Properties Analysis

The physical properties of methanesulfonamide derivatives, such as melting points, solubility, and crystal structure, are crucial for their potential applications. These properties are determined by the compound's molecular structure and the presence of specific functional groups (Gowda et al., 2007).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with other molecules, are essential for understanding the behavior of methanesulfonamide derivatives in various environments and their suitability for specific applications. These properties are influenced by the electronic and steric effects of substituents on the sulfonamide nitrogen and the overall molecular geometry (Kondo et al., 2000).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

One research focus has been on the synthesis of related sulfonamide compounds and their structural characteristics. For instance, studies have been conducted on the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines through cyclisation reactions, showcasing methodologies that could be relevant to the synthesis of compounds similar to N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide (Craig et al., 2000). Furthermore, the crystal structure of related sulfonamide compounds has been analyzed, providing insights into their molecular conformations and potential interactions, which could inform the understanding of N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide's structural properties (Gowda et al., 2007).

Catalytic Activities and Chemical Reactions

Additionally, the compound's potential involvement in catalytic processes and chemical reactions has been a subject of research. For example, studies on the catalytic oxidation of methane to various oxygenates under mild conditions could be relevant to understanding the chemical reactivity of N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide (Nizova et al., 1997). This highlights the potential application of such compounds in facilitating or undergoing specific chemical transformations.

Molecular Interactions and Properties

Research on the molecular interactions and properties of related sulfonamides provides insights into how N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide might interact with other molecules or function in various chemical contexts. For instance, the study of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide's structure and self-association could shed light on the conformational dynamics and self-association tendencies of N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide (Sterkhova et al., 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(3S,4R)-1-[2-(2,4-dimethoxyphenyl)acetyl]-4-propylpyrrolidin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O5S/c1-5-6-14-11-20(12-16(14)19-26(4,22)23)18(21)9-13-7-8-15(24-2)10-17(13)25-3/h7-8,10,14,16,19H,5-6,9,11-12H2,1-4H3/t14-,16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPCVOZRXNJLHJ-GDBMZVCRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1NS(=O)(=O)C)C(=O)CC2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)CC2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(5-isopropyl-2-methyl-3-furoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578000.png)

![3-[5-(2-ethyl-4-methyl-1,3-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5578019.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5578039.png)

![N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5578040.png)

![5-[(2,4-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5578041.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-phenoxyacetamide](/img/structure/B5578046.png)

![1'-[(3-isobutyl-5-isoxazolyl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5578053.png)

![2-(dimethylamino)-6-[(dimethylamino)methylene]-7-phenyl-7,8-dihydro-5(6H)-quinolinone](/img/structure/B5578075.png)

![4-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5578080.png)

![2-(2-{[(6-hydroxy-1,4-oxazepan-6-yl)methyl]amino}ethyl)-1(2H)-phthalazinone dihydrochloride](/img/structure/B5578083.png)

![methyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate](/img/structure/B5578088.png)